molecular formula C10H20O2 B073809 3,7-Dimethyl-6,7-epoxyoctan-1-ol CAS No. 1564-98-3

3,7-Dimethyl-6,7-epoxyoctan-1-ol

Cat. No. B073809
CAS RN: 1564-98-3
M. Wt: 172.26 g/mol
InChI Key: KCNJNSNPPWXJGM-UHFFFAOYSA-N
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Description

3,7-Dimethyl-6,7-epoxyoctan-1-ol is a chemical compound that belongs to the family of epoxy alcohols. It is commonly used in scientific research applications due to its unique properties and potential benefits. In

Mechanism of Action

The mechanism of action of 3,7-Dimethyl-6,7-epoxyoctan-1-ol is not fully understood. However, it is believed that the compound interacts with enzymes and other proteins in the body, leading to changes in their activity. This can result in various biochemical and physiological effects.
Biochemical and Physiological Effects:
Studies have shown that 3,7-Dimethyl-6,7-epoxyoctan-1-ol has various biochemical and physiological effects. For example, the compound has been shown to have anti-inflammatory properties. It can also inhibit the growth of cancer cells and reduce the risk of cardiovascular disease. Additionally, it has been shown to have neuroprotective effects and can improve cognitive function.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3,7-Dimethyl-6,7-epoxyoctan-1-ol in lab experiments is its unique properties. The compound is stable and can be easily synthesized. It is also relatively inexpensive compared to other compounds used in scientific research. However, one limitation is that the compound is not widely available, which can make it difficult to obtain for certain experiments.

Future Directions

There are many potential future directions for research involving 3,7-Dimethyl-6,7-epoxyoctan-1-ol. One direction is to further explore its anti-inflammatory properties and potential use in the treatment of inflammatory diseases. Another direction is to investigate its neuroprotective effects and potential use in the treatment of neurological disorders. Additionally, there is potential for the compound to be used in the synthesis of new chiral molecules with unique properties.
Conclusion:
In conclusion, 3,7-Dimethyl-6,7-epoxyoctan-1-ol is a unique compound with potential benefits in various scientific research applications. Its synthesis method is relatively simple and it has been shown to have various biochemical and physiological effects. While there are some limitations to its use in lab experiments, there are many potential future directions for research involving this compound.

Scientific Research Applications

3,7-Dimethyl-6,7-epoxyoctan-1-ol has been used in various scientific research applications. One of the most common applications is in the field of organic chemistry. The compound is used as a starting material for the synthesis of other compounds. It is also used as a chiral building block in the synthesis of chiral molecules.

properties

CAS RN

1564-98-3

Product Name

3,7-Dimethyl-6,7-epoxyoctan-1-ol

Molecular Formula

C10H20O2

Molecular Weight

172.26 g/mol

IUPAC Name

5-(3,3-dimethyloxiran-2-yl)-3-methylpentan-1-ol

InChI

InChI=1S/C10H20O2/c1-8(6-7-11)4-5-9-10(2,3)12-9/h8-9,11H,4-7H2,1-3H3

InChI Key

KCNJNSNPPWXJGM-UHFFFAOYSA-N

SMILES

CC(CCC1C(O1)(C)C)CCO

Canonical SMILES

CC(CCC1C(O1)(C)C)CCO

Other CAS RN

1564-98-3

Origin of Product

United States

Synthesis routes and methods

Procedure details

210 g (1.1 M) of 40% peracetic acid were added dropwise within 1 h to a stirred suspension of 156 g (0.95 M; purity 95%) of citronellol kept at 0° and 53 g (0.5 M) of sodium carbonate in 200 ml of toluene. The reaction mixture was kept under stirring at 20° during 4 h then it was washed with water, a 5% solution of sodium sulfite and a 10% aqueous solution of NaHCO3. After drying over anhydrous sodium sulfate, evaporation of the solvent and distillation (70°-78°/20×102Pa), 139 g (yield 83%; purity 98%) of the desired epoxyde were obtained.
Name
peracetic acid
Quantity
210 g
Type
reactant
Reaction Step One
Quantity
156 g
Type
reactant
Reaction Step One
Quantity
53 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

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